molecular formula C10H6Cl2OS B1355550 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 34576-87-9

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No.: B1355550
CAS No.: 34576-87-9
M. Wt: 245.12 g/mol
InChI Key: UHRYEWIAYLVOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C10H6Cl2OS and a molecular weight of 245.13 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 6-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually performed at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzothiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohol derivatives of benzothiophene.

Scientific Research Applications

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in drug development and biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide
  • 3-Chloro-6-methoxy-1-benzothiophene
  • 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid

Uniqueness

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and chemical properties. The presence of both a chloro and a carbonyl chloride group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

The molecular formula of this compound is C10H6Cl2OSC_{10}H_6Cl_2OS. The compound features a benzothiophene structure, which is known for its diverse reactivity due to the presence of sulfur and chlorine atoms.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Bacillus subtilis4 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown selective cytotoxicity against certain cancer cell lines while sparing normal cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)
HepG2 (Liver Cancer)10>10
PC-3 (Prostate Cancer)5<10
SK-OV-3 (Ovarian Cancer)7<10

The selectivity index indicates that the compound can be used at higher concentrations without exerting toxicity on normal cells, making it a promising candidate for further development in cancer therapy .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to inhibit key enzymes and modulate receptor activities, thereby influencing cellular signaling pathways.

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit enzymes such as DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR2), which are critical in cancer progression and microbial resistance . Molecular docking studies suggest that the compound binds effectively to these targets, leading to apoptosis in cancer cells.

Case Studies

A notable study involved the evaluation of this compound against Mycobacterium tuberculosis, where it demonstrated significant antitubercular activity with an MIC comparable to existing treatments. This positions it as a potential candidate for tuberculosis therapy .

Another study focused on its application as a scaffold in drug design, where derivatives of this compound were synthesized and tested for enhanced biological activity. The results indicated that modifications to the benzothiophene structure could lead to improved efficacy against specific pathogens .

Properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2OS/c1-5-2-3-6-7(4-5)14-9(8(6)11)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRYEWIAYLVOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491836
Record name 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34576-87-9
Record name 3-Chloro-6-methylbenzo[b]thiophene-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34576-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-methyl-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.